molecular formula C14H14N6O4S B456292 4-nitro-1-methyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide

4-nitro-1-methyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B456292
M. Wt: 362.37g/mol
InChI Key: DOVWCMWNSDRTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-methyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a nitro group, and a thieno[2,3-d]pyrimidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-methyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, nitration, and the introduction of the thieno[2,3-d]pyrimidinyl group. Common reagents used in these reactions include nitrating agents like nitric acid and sulfuric acid, as well as various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-methyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studying its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Investigating its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Exploring its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-nitro-1-methyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with different substituents.

    1,3,5-trimethylbenzene: Similar trimethyl substitution pattern but different core structure.

    2,5,6-trimethyl-1-(3-methylphenyl)methyl-4-nitro-1H-benzodiazole: Similar nitro and trimethyl groups but different heterocyclic core.

Uniqueness

4-nitro-1-methyl-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring, a nitro group, and a thieno[2,3-d]pyrimidinyl moiety

Properties

Molecular Formula

C14H14N6O4S

Molecular Weight

362.37g/mol

IUPAC Name

1-methyl-4-nitro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H14N6O4S/c1-6-7(2)25-13-10(6)14(22)19(8(3)15-13)17-12(21)11-9(20(23)24)5-18(4)16-11/h5H,1-4H3,(H,17,21)

InChI Key

DOVWCMWNSDRTIF-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C

Origin of Product

United States

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